molecular formula C14H15F3N4O2S B2603211 N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 1797224-00-0

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No. B2603211
CAS RN: 1797224-00-0
M. Wt: 360.36
InChI Key: KLDGJUKYUUEENF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C14H15F3N4O2S and its molecular weight is 360.36. The purity is usually 95%.
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Scientific Research Applications

Hydrogen-Bond Effect and Molecular Structure Investigation

Research by Mansour and Ghani (2013) explored the structural aspects of a similar sulfamethazine Schiff-base, focusing on its spectroscopic properties and molecular structure through experimental and quantum chemical calculations. The study highlights the stability of the molecule due to hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bond, analyzed using natural bond orbital (NBO) analysis. Additionally, the electronic structures were discussed, providing insights into the compound's potential applications in material science and drug design (Mansour & Ghani, 2013).

Synthesis of Pyrrolo[2,3-D]Pyrimidine Derivatives

Khashi, Davoodnia, and Chamani (2014) reported on the DMAP-catalyzed synthesis of novel pyrrolo[2,3-d]pyrimidine derivatives bearing an aromatic sulfonamide moiety. This study is significant for the development of new synthetic methodologies and the exploration of the compound's reactivity and potential applications in medicinal chemistry and material science (Khashi, Davoodnia, & Chamani, 2014).

Development of Novel Pyrrolo[2,3-D]Pyrimidine and Triazolo[1,5-C]Pyrimidine Derivatives

Hassan et al. (2009) synthesized several pyrrolo[2,3-d]pyrimidin-5-yl)-N,N-dimethyl-benzenesulfonamide derivatives, exploring their potential biological applications. The cyclocondensation of these derivatives led to the formation of various pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]-pyrimidine derivatives, which were screened against bacterial and fungal strains, showing promising results (Hassan et al., 2009).

Antimicrobial Activity of Thiosulphonate Pyrimidine Derivatives

Monka et al. (2020) conducted a predicted screening of biological activity, cytotoxicity, and toxicity in rats of synthesized pyrimidine thiosulfonates, revealing low-toxic substances with a wide range of biological action. S-(4,6-dimethylpyrimidin-2-yl) benzenesulfonothioate, in particular, was highlighted for in-depth study due to its significant potential in anticancer research (Monka et al., 2020).

properties

IUPAC Name

N-[[4-(dimethylamino)pyrimidin-2-yl]methyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N4O2S/c1-21(2)13-7-8-18-12(20-13)9-19-24(22,23)11-5-3-10(4-6-11)14(15,16)17/h3-8,19H,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLDGJUKYUUEENF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)CNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(dimethylamino)pyrimidin-2-yl)methyl)-4-(trifluoromethyl)benzenesulfonamide

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